molecular formula C17H23N3O5 B2518327 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide CAS No. 896333-87-2

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide

Cat. No. B2518327
CAS RN: 896333-87-2
M. Wt: 349.387
InChI Key: OQXINGSZAGGBRF-UHFFFAOYSA-N
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Description

The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in a variety of naturally occurring and synthetic molecules . It has been incorporated into a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .


Synthesis Analysis

These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .


Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl moiety has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .

Scientific Research Applications

Future Directions

The benzo[d][1,3]dioxol-5-yl moiety and its derivatives may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXINGSZAGGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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